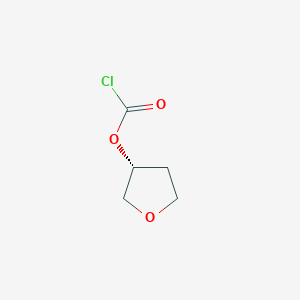
(R)-tetrahydrofuran-3-yl carbonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tetrahydrofuran-3-yl chloroformate is an organic compound that belongs to the class of chloroformates. Chloroformates are esters of chloroformic acid and are known for their reactivity and versatility in organic synthesis. This compound is particularly interesting due to its chiral center, which makes it valuable in asymmetric synthesis and other applications where stereochemistry is crucial.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
®-tetrahydrofuran-3-yl chloroformate can be synthesized through the reaction of ®-tetrahydrofuran-3-ol with phosgene or a phosgene equivalent. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
On an industrial scale, the production of ®-tetrahydrofuran-3-yl chloroformate follows similar principles but with enhanced safety measures due to the hazardous nature of phosgene. Continuous flow reactors are often employed to improve safety and efficiency. The use of phosgene substitutes, such as diphosgene or triphosgene, is also common to mitigate risks associated with phosgene gas.
Analyse Chemischer Reaktionen
Types of Reactions
®-tetrahydrofuran-3-yl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with amines to form carbamates.
Esterification: Reacts with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reacts with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions
Amines: For carbamate formation, the reaction is typically carried out in the presence of a base like triethylamine.
Alcohols: For esterification, the reaction is conducted in an inert solvent such as dichloromethane.
Carboxylic Acids: For mixed anhydride formation, the reaction conditions are similar to those used for esterification.
Major Products
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Wissenschaftliche Forschungsanwendungen
®-tetrahydrofuran-3-yl chloroformate is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing the tetrahydrofuran-3-yl group into molecules.
Asymmetric Synthesis: Utilized in the synthesis of chiral compounds due to its stereochemistry.
Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of ®-tetrahydrofuran-3-yl chloroformate involves its reactivity as a chloroformate ester. It acts as an electrophile, reacting with nucleophiles such as amines, alcohols, and carboxylic acids. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions. For example, in the formation of carbamates, the compound reacts with amines to form a stable carbamate linkage, releasing hydrochloric acid as a byproduct.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl Chloroformate: A simpler chloroformate ester used in similar reactions but lacks the chiral center.
Benzyl Chloroformate: Used for introducing the carboxybenzyl (Cbz) protecting group in organic synthesis.
Fluorenylmethyloxycarbonyl Chloride: Used for introducing the FMOC protecting group in peptide synthesis.
Uniqueness
®-tetrahydrofuran-3-yl chloroformate is unique due to its chiral center, which makes it valuable in asymmetric synthesis. Its tetrahydrofuran ring also imparts different steric and electronic properties compared to other chloroformates, making it suitable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C5H7ClO3 |
|---|---|
Molekulargewicht |
150.56 g/mol |
IUPAC-Name |
[(3R)-oxolan-3-yl] carbonochloridate |
InChI |
InChI=1S/C5H7ClO3/c6-5(7)9-4-1-2-8-3-4/h4H,1-3H2/t4-/m1/s1 |
InChI-Schlüssel |
BULSKJQNVXVGHX-SCSAIBSYSA-N |
Isomerische SMILES |
C1COC[C@@H]1OC(=O)Cl |
Kanonische SMILES |
C1COCC1OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















